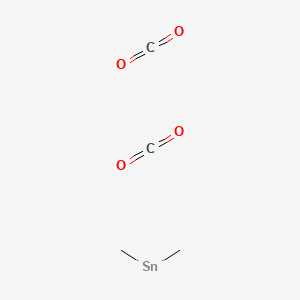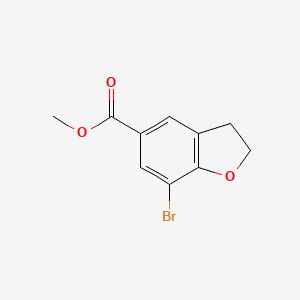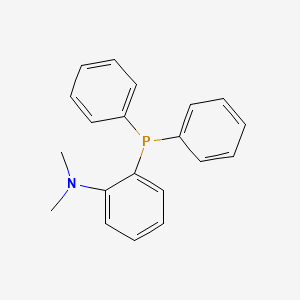
Phosphine, tris(2,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, tris(2,4-dimethoxyphenyl)-, also known as tris(2,4-dimethoxyphenyl)phosphine, is an organophosphorus compound with the molecular formula C24H27O6P. This compound is characterized by the presence of three 2,4-dimethoxyphenyl groups attached to a central phosphorus atom. It is a white to light yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, tris(2,4-dimethoxyphenyl)- can be synthesized through the reaction of phenylmagnesium bromide with a 2,4-dimethoxyphenyl halophosphorus compound. This reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for phosphine, tris(2,4-dimethoxyphenyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, tris(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which phosphine, tris(2,4-dimethoxyphenyl)- exerts its effects involves its role as a Lewis base. It can donate electron pairs to form complexes with metal ions, facilitating various catalytic reactions. The compound’s strong Lewis basicity allows it to compete with other bases in catalyzing reactions such as the oxa-Michael reaction . The formation of zwitterionic intermediates is a key step in these catalytic processes .
Comparaison Avec Des Composés Similaires
Phosphine, tris(2,4-dimethoxyphenyl)- can be compared with other similar compounds such as:
Tris(2,6-dimethoxyphenyl)phosphine: Similar in structure but with different substitution patterns on the phenyl rings.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis basicity and used in similar catalytic applications.
Tris(4-methoxyphenyl)phosphine: Another related compound with methoxy groups in different positions on the phenyl rings.
The uniqueness of phosphine, tris(2,4-dimethoxyphenyl)- lies in its specific substitution pattern, which influences its reactivity and the types of complexes it can form with metals .
Propriétés
IUPAC Name |
tris(2,4-dimethoxyphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O6P/c1-25-16-7-10-22(19(13-16)28-4)31(23-11-8-17(26-2)14-20(23)29-5)24-12-9-18(27-3)15-21(24)30-6/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDKLWJOPRZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400318 |
Source


|
| Record name | Phosphine, tris(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95704-29-3 |
Source


|
| Record name | Phosphine, tris(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
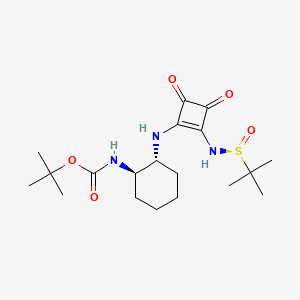


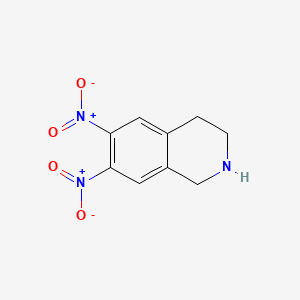



![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)

